天冬氨酰赖氨酸

描述

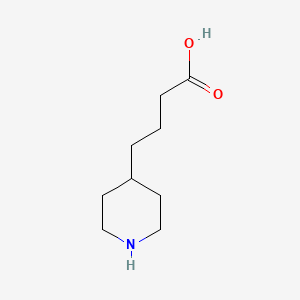

Aspartyl-L-lysine (Aspartyllysine) is an amino acid derivative that has a wide range of applications in scientific research. It is a non-proteinogenic amino acid, meaning that it does not occur naturally in proteins. Aspartyllysine has been used for its unique properties in a variety of applications, including protein engineering, drug delivery, and metabolic engineering.

科学研究应用

天冬氨酰赖氨酸的科学研究应用

对抗氧化防御的促氧化效应:阿斯巴甜对大鼠红细胞中的氧化/抗氧化状态产生影响,导致氧化应激,这表明需要进一步研究其生化影响 (Prokić 等,2014)。

致癌性研究:对大鼠的长期研究表明,阿斯巴甜可能具有致癌作用。这凸显了重新评估其使用和消费准则的重要性 (Soffritti 等,2005)。

对神经递质和脑化学的影响:研究表明,阿斯巴甜的消耗会影响大脑中的神经递质水平和氧化应激。这对于理解其神经学意义至关重要 (Baothman 等,2017)。

生化机制和药理应用:研究探索了天冬氨酰赖氨酸等成分在阿尔茨海默病等疾病中的药理应用,突出了了解其生化机制的重要性 (Francis 等,2012)。

安全评估和监管方面:对阿斯巴甜的安全性、其当前使用水平和监管方面的审查,提供了对其应用和对人类健康影响的全面理解 (Magnuson 等,2007)。

创新的药物递送系统:基于合成聚氨基酸(包括天冬氨酰赖氨酸)的大分子前药的研究,显示了在抗肿瘤治疗中药物递送和靶向的潜力 (Cavallaro 等,2011)。

探索兴奋性氨基酸神经递质的拮抗剂:对天冬氨酸(天冬氨酰赖氨酸的成分)等氨基酸拮抗剂的治疗应用的研究表明,它们在神经病学和精神病学中具有潜在的应用 (Meldrum, 1985)。

作用机制

Target of Action

Aspartyllysine is a hydrophilic dipeptide composed of aspartic acid and lysine . It is excreted by kidneys via H+/peptide transport . .

Biochemical Pathways

Aspartyllysine, being a dipeptide of aspartic acid and lysine, is likely involved in the metabolic pathways of these two amino acids. Aspartate, the ionized form of aspartic acid, is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Aspartate may also be converted to asparagine, in a potentially competing reaction . .

Pharmacokinetics

The pharmacokinetics of Aspartyllysine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the literature. As a hydrophilic dipeptide, it is likely to have good water solubility, which could influence its absorption and distribution in the body. It is known to be excreted by the kidneys via H+/peptide transport , which suggests that it may be reabsorbed in the renal tubules and could have a significant renal clearance.

生化分析

Biochemical Properties

Aspartyllysine plays a significant role in biochemical reactions, particularly in protein metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be absorbed by the intestinal H+/peptide transporter PepT1 and is excreted by the kidney-specific high-affinity H+/peptide cotransport system . These interactions highlight its role in nutrient absorption and waste excretion.

Cellular Effects

Aspartyllysine influences various cellular processes. It has been observed to have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall cellular function.

Molecular Mechanism

At the molecular level, aspartyllysine exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation and can lead to changes in gene expression. The exact molecular mechanisms are still being studied, but its interactions with transporters and enzymes are crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aspartyllysine can change over time. Its stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Aspartyllysine’s role as an intermediate in protein catabolism suggests that its effects may diminish as it is further broken down .

Dosage Effects in Animal Models

The effects of aspartyllysine vary with different dosages in animal models. At lower doses, it may have beneficial effects on nutrient absorption and metabolism. At higher doses, toxic or adverse effects could be observed. These threshold effects are important for understanding its safe and effective use .

Metabolic Pathways

Aspartyllysine is involved in metabolic pathways related to protein digestion and catabolism. It interacts with enzymes and cofactors that facilitate its breakdown into aspartic acid and lysine. These interactions can affect metabolic flux and metabolite levels, contributing to the overall metabolic balance .

Transport and Distribution

Within cells and tissues, aspartyllysine is transported and distributed through specific transporters and binding proteins. The intestinal H+/peptide transporter PepT1 and the kidney-specific high-affinity H+/peptide cotransport system are key players in its transport and excretion . These mechanisms ensure its proper localization and accumulation within the body.

Subcellular Localization

Aspartyllysine’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it can perform its functions. Understanding its localization is crucial for elucidating its role in cellular processes .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315598 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5891-51-0 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)